I(2)-Aminobicyclo[2.2.1]heptane-2-propanoic acid
Description
Properties
CAS No. |
776330-76-8 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-amino-3-(2-bicyclo[2.2.1]heptanyl)propanoic acid |
InChI |
InChI=1S/C10H17NO2/c11-9(5-10(12)13)8-4-6-1-2-7(8)3-6/h6-9H,1-5,11H2,(H,12,13) |
InChI Key |
LVGFIIKOBHJGDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Construction of the Bicyclo[2.2.1]heptane Framework
The bicyclo[2.2.1]heptane core is commonly synthesized via the Diels-Alder reaction between cyclopentadiene and suitable olefinic dienophiles. This cycloaddition reaction forms the norbornane skeleton with high regio- and stereoselectivity.
- Typical dienophiles include 2-butene (cis or trans), 1-butene, or substituted olefins.
- The reaction proceeds under mild to moderate temperatures (20°C to 150°C) depending on the catalyst acidity and olefin used.
- The Diels-Alder reaction can be conducted as a two-step process (cycloaddition followed by isomerization) or a one-step process with simultaneous isomerization catalyzed by acidic catalysts.
Introduction of Amino and Carboxylic Acid Groups
Functionalization of the bicyclic skeleton to introduce the amino and carboxylic acid groups typically involves:
- Starting from norbornane derivatives or bicyclo[2.2.1]heptane intermediates.
- Selective oxidation or functional group transformations to install the carboxylic acid at the 2-position.
- Amination reactions to introduce the amino group at the appropriate exo or endo position.
- Hydrochloride salt formation to improve solubility and stability for laboratory handling.
Iodination to Obtain I(2)-Aminobicyclo[2.2.1]heptane-2-propanoic Acid
The iodination step involves the selective substitution or addition of iodine at the 2-position of the bicyclic amino acid or its propanoic acid derivative. This can be accomplished by:
- Electrophilic iodination using iodine reagents under controlled conditions to avoid over-iodination.
- Halogen exchange reactions if a precursor halogenated compound is available.
- Use of mild oxidants or catalysts to facilitate regioselective iodination.
Detailed Preparation Methods
Stepwise Synthesis from Cyclopentadiene and Olefins
| Step | Reaction Type | Reagents & Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Diels-Alder Cycloaddition | Cyclopentadiene + 2-butene (cis/trans) at 20-150°C | Formation of 5,6-dimethylbicyclo[2.2.1]hept-2-ene | 70-85 | Reaction temperature depends on catalyst acidity |
| 2 | Isomerization | Acidic catalyst (e.g., zeolites), 100-350°C | Conversion to 2-methylene-3-methylbicyclo[2.2.1]heptane | 60-80 | Catalyst choice affects selectivity and rate |
| 3 | Functionalization | Oxidation and amination steps | Introduction of amino and carboxylic acid groups | 50-70 | Multi-step, requires protection/deprotection steps |
| 4 | Iodination | Iodine or iodine reagents under mild conditions | Selective iodination at 2-position | 40-60 | Control of reaction conditions critical |
One-Step Synthesis Approach
- Simultaneous Diels-Alder reaction and isomerization in the presence of an isomerization catalyst and olefins.
- Advantages include reduced reaction time and fewer purification steps.
- Reaction temperature range: 150-350°C.
- Pressure: Generally atmospheric or vapor pressure at reaction temperature.
- Yields comparable to stepwise synthesis but with improved economy.
Functionalization to Amino Acid Derivative
Starting from 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid, the propanoic acid side chain can be introduced via chain elongation reactions such as:
- Michael addition or alkylation with appropriate haloalkanoic acid derivatives.
- Controlled oxidation or reduction steps to adjust oxidation states.
Amino group introduction often uses reductive amination or nucleophilic substitution on suitable intermediates.
Iodination Techniques
- Electrophilic iodination using iodine monochloride or N-iodosuccinimide (NIS) in solvents like acetonitrile or dichloromethane.
- Reaction conditions: 0-25°C to preserve stereochemistry and prevent side reactions.
- Use of protecting groups on amino and carboxylic acid moieties to prevent undesired reactions.
- Purification via crystallization or chromatography.
Research Findings and Optimization
Yield and Purity Considerations
- Multi-step syntheses often suffer from cumulative yield loss; therefore, one-step methods are preferred for industrial scale.
- Purity is enhanced by careful control of reaction times and temperatures.
- Use of hydrochloride salt forms improves compound stability for handling and storage.
Structural Confirmation
- Nuclear Magnetic Resonance spectroscopy (NMR) and X-ray crystallography confirm the stereochemistry and substitution pattern.
- Intramolecular hydrogen bonding and conformational analysis support the stability of the amino acid derivative.
Summary Table of Preparation Methods
| Method | Key Steps | Reaction Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Two-step Diels-Alder + Isomerization | Cycloaddition, then isomerization | 20-350°C, acidic catalyst | 60-85 | High selectivity, established | Longer reaction time, multi-step |
| One-step Diels-Alder + Isomerization | Simultaneous reaction with catalyst | 150-350°C | 70-85 | Economical, faster | Requires catalyst optimization |
| Functionalization to amino acid | Oxidation, amination, chain elongation | Variable, multi-step | 50-70 | Versatile functionalization | Complex, requires protection steps |
| Iodination | Electrophilic substitution | 0-25°C, mild reagents | 40-60 | Selective halogenation | Sensitive to reaction conditions |
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
3-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid finds applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate biological pathways and exert specific effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heteroatom Substitutions
Key Observations :
- Heteroatom Impact : The replacement of a carbon with nitrogen (aza) or oxygen (oxa) alters electronic properties and hydrogen-bonding capacity. Aza derivatives (e.g., ) enhance basicity, while oxa derivatives (e.g., Anticapsin) exhibit polar interactions critical for antimicrobial activity .
- Pharmacological Divergence: Despite structural similarities, I(2)-aminobicyclo[2.2.1]heptane-2-propanoic acid (LAT1 inhibition) and Bacilysin (antibiotic) target distinct biological pathways due to substituent variations .
Stereoisomeric and Substituent Variants
Key Observations :
- Stereochemical Complexity: Racemic mixtures (e.g., ) complicate pharmacological profiling, whereas enantiopure forms of this compound enable precise LAT1 targeting .
Pharmacokinetic and Functional Comparisons
| Property | This compound | 2-Azabicyclo[2.2.1]heptane-2-propanoic Acid | Anticapsin (7-Oxabicyclo Derivative) |
|---|---|---|---|
| Molecular Weight | 155.19 g/mol | 191.66 g/mol (hydrochloride) | 199.20 g/mol |
| logP (Predicted) | ~0.5 (moderate hydrophilicity) | ~1.2 (enhanced lipophilicity) | ~-0.3 (highly polar) |
| Biological Target | LAT1 transporter | Peptide synthesis intermediates | Bacterial hyaluronic acid synthesis |
| Therapeutic Area | Oncology | Chemical intermediates | Infectious diseases |
Key Observations :
- Lipophilicity : The aza derivative’s higher logP (1.2) suggests better membrane penetration compared to the oxa derivative (-0.3), which relies on polar interactions .
- Target Specificity: this compound’s LAT1 inhibition is unique among bicyclic amino acids, underscoring its tailored design for cancer therapeutics .
Biological Activity
I(2)-Aminobicyclo[2.2.1]heptane-2-propanoic acid, also known as 2-amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid, is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, focusing on its interactions with molecular targets, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 183.25 g/mol
- CAS Number : 776330-76-8
This compound exhibits biological activity primarily through its interactions with various receptors and transporters:
- L-Type Amino Acid Transporter (LAT1) :
-
Neurotransmitter Systems :
- Preliminary studies suggest that this compound may influence neurotransmitter systems, which could position it as a candidate for treating conditions such as anxiety and depression.
In Vitro Studies
Research has demonstrated that this compound can induce apoptosis in cancer cells through its action on LAT1. For example:
- Cell Lines Tested :
- KYSE30 and KYSE150 esophageal cancer cells.
- Dosage and Effects :
- Concentrations ranging from 1 mM to 100 mM were tested over various incubation periods (24 to 48 hours).
- Results indicated a dose-dependent suppression of cell proliferation, cell cycle arrest, and modulation of signaling pathways related to mTOR activity (decreased phosphorylation of 4E-BP1 and p70S6K) .
In Vivo Studies
In animal models, particularly male BALB/c nude mice injected with KYSE150 cells, this compound demonstrated significant effects:
- Dosage :
- Administered at 200 mg/kg via intravenous injection daily for 14 days.
- Outcomes :
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Biological Activity | Applications |
|---|---|---|---|
| Memantine | NMDA receptor antagonist | Alzheimer's disease treatment | Cognitive enhancement |
| Pregabalin | Calcium channel modulator | Neuropathic pain relief | Pain management |
| This compound | LAT1 inhibitor | Anticancer effects; potential neuroactive properties | Cancer therapy; mood disorders |
Case Studies
Recent studies have highlighted the selective nature of this compound as an inhibitor of LAT1:
- Study Reference : A study published in Biorxiv indicates that compounds like BCH (a close analogue) effectively inhibit LAT1, leading to apoptosis in various cancer types .
These findings reinforce the potential therapeutic applications of this compound in oncology.
Q & A
Basic: What are the key methodological steps for stereoselective synthesis of I(2)-Aminobicyclo[2.2.1]heptane-2-propanoic acid?
Answer:
The synthesis involves three critical steps:
α-Carboxylation : Using norbornene monoester as a substrate, a stereoselective α-carboxylation is performed with LDA (lithium diisopropylamide) to generate diastereomeric diesters with enantiomeric ratios up to 35:1 .
Curtius Rearrangement : The intermediate is subjected to Curtius rearrangement under controlled conditions to selectively form either α- or β-isomers. This step introduces the amino group via azide intermediates .
Hydrolysis : Final hydrolysis of the ester groups yields the target carboxylic acid.
Key Reagents : Benzyl chloroformate for ester protection, hydrogenation for deprotection .
Advanced: How can researchers resolve low enantioselectivity in the α-carboxylation step?
Answer:
Low enantioselectivity often arises from competing endo/exo transition states. Strategies include:
- Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance stereochemical control by stabilizing intermediates .
- Chiral Auxiliaries : Introducing chiral ligands (e.g., binaphthol derivatives) can bias the reaction pathway.
- Temperature Modulation : Lower temperatures (-78°C) favor kinetic control, improving diastereomer ratios .
Validation : Monitor reaction progress via chiral HPLC or NMR to quantify enantiomeric excess.
Basic: What spectroscopic techniques are essential for structural confirmation?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Confirms carboxylic acid (∼1700 cm⁻¹) and amine (∼3300 cm⁻¹) functional groups .
- X-ray Crystallography : Definitive proof of stereochemistry, especially for resolving exo/endo configurations .
Advanced: How can late-stage functionalization of the bicyclo[2.2.1]heptane scaffold be achieved for drug discovery?
Answer:
- Pd-Catalyzed Cross-Coupling : Install aryl/heteroaryl groups at the methylene position via Suzuki-Miyaura reactions .
- Diels-Alder Reactions : Use electron-deficient dienophiles to functionalize the norbornene-derived double bond .
- Protection/Deprotection Strategies : Boc (tert-butoxycarbonyl) groups enable selective amine modification while preserving the carboxylic acid .
Example : Boc-protected derivatives (e.g., Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid) serve as intermediates for peptide coupling .
Data Analysis: How should contradictory stereochemical outcomes from different synthesis routes be addressed?
Answer:
Contradictions often stem from divergent reaction mechanisms:
- Mechanistic Studies : Use isotopic labeling (e.g., deuterated solvents) to track proton transfer pathways during Curtius rearrangement .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies to rationalize stereochemical preferences .
- Comparative NMR Analysis : Overlay spectra of synthetic batches with known standards (e.g., PubChem data ).
Basic: What are the thermal stability parameters for this compound?
Answer:
- Melting Point : 331–333 K (58–60°C) for the endo isomer, as determined by differential scanning calorimetry (DSC) .
- Decomposition : Above 400 K (127°C), the carboxylic acid group decarboxylates, forming bicyclic amines.
Advanced: What strategies mitigate racemization during azide-to-amine conversion?
Answer:
- Low-Temperature Conditions : Perform Staudinger reactions at -20°C to minimize epimerization .
- Catalytic Hydrogenation : Use Pd/C under H₂ atmosphere for gentle reduction of azides without disturbing stereocenters .
- Chiral Chromatography : Post-synthesis purification with chiral columns (e.g., Chiralpak IA) isolates enantiopure products .
Basic: How is the compound’s solubility profile optimized for biological assays?
Answer:
- pH Adjustment : The carboxylic acid (pKa ∼4.5) is ionized at physiological pH, enhancing aqueous solubility .
- Co-Solvents : Use DMSO (<5% v/v) or cyclodextrin complexes to solubilize the hydrophobic bicyclic core .
Advanced: Can this scaffold serve as a peptidomimetic in protease inhibition studies?
Answer:
Yes. The rigid bicyclic structure mimics proline in peptide backbones, disrupting protease active sites.
- Case Study : Derivatives with appended aromatic groups (e.g., benzylcarbamoyl) show inhibitory activity against trypsin-like proteases .
- Methodology : Docking simulations (AutoDock Vina) guide rational design of side-chain modifications .
Data Contradiction: How to reconcile discrepancies in reported melting points across studies?
Answer:
Variations often arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
